molecular formula C7H3BrF3NO B1412163 2-Bromo-5-(trifluoromethyl)nicotinaldehyde CAS No. 1227577-81-2

2-Bromo-5-(trifluoromethyl)nicotinaldehyde

Cat. No. B1412163
M. Wt: 254 g/mol
InChI Key: DABWSSVUSNYAKL-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of 2-Bromo-5-(trifluoromethyl)nicotinaldehyde is 254.00 . The InChI code for this compound is 1S/C7H3BrF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H .


Physical And Chemical Properties Analysis

2-Bromo-5-(trifluoromethyl)nicotinaldehyde is a liquid at room temperature with a density of 1.675 g/mL at 25 °C . The refractive index is 1.522 .

Scientific Research Applications

Spectroscopic and Density Functional Theory Studies

The spectroscopic characterization of related compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, was studied using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to analyze their geometric structures and vibrational frequencies. These studies provide insights into the molecular properties of such compounds, including 2-Bromo-5-(trifluoromethyl)nicotinaldehyde (H. Vural & M. Kara, 2017).

Synthesis of Highly Substituted Compounds

Research has demonstrated the synthesis of highly substituted compounds using 5-bromo-6-(trifluoromethyl)-3,4-dihydro-2H-pyrans, derived from α,β-unsaturated aldehydes and α-bromo-(trifluoromethyl)-enones. These compounds are valuable in creating a variety of complex molecules (Bjarke S. Donslund et al., 2015).

Applications in Organic Synthesis

The compound is used as an intermediate in organic synthesis. For instance, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a similar compound, has been used as an intermediate in synthesizing complex organic molecules (E. Eichler et al., 1976).

Non-linear Optical Properties

Research has focused on the non-linear optical (NLO) properties of similar compounds. This can be crucial for developing materials for optical applications (H. Vural & M. Kara, 2017).

Antimicrobial Activities

Studies have explored the antimicrobial properties of related compounds, potentially opening doors to new antimicrobial agents (H. Vural & M. Kara, 2017).

Catalysis in Organic Reactions

The compound and its derivatives have applications in catalysis, facilitating various organic reactions and synthesizing complex organic structures (J. Porwisiak & M. Schlosser, 1996).

Synthesis of Nucleosides

The compound is utilized in the synthesis of nucleosides, which are key components in biological systems and drug development (Xingang Zhang et al., 2000).

Safety And Hazards

This compound may cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABWSSVUSNYAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethyl)nicotinaldehyde

CAS RN

1227577-81-2
Record name 2-bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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